molecular formula C15H17ClO3 B1358969 cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-57-5

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No. B1358969
CAS RN: 736136-57-5
M. Wt: 280.74 g/mol
InChI Key: HCWQYJDKWBKTPF-UHFFFAOYSA-N
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Description

This compound is a chiral compound and contains a mixture of enantiomers . It has a molecular weight of 280.75 . The IUPAC name for this compound is 4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was obtained by the condensation of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with 2-chlorobenzaldehyde in ethanol in the presence of catalytic quantities of NaOH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)/t10-,11+ . This indicates the presence of a cyclohexane ring with a carboxylic acid group, a 2-chlorophenyl group, and a 2-oxoethyl group attached to it.


Chemical Reactions Analysis

A quantum-chemical investigation has been carried out by the semiempirical AM1 method of the trans-cis photoisomerization mechanism of a similar compound . It was shown that the isomerization process proceeds in the excited singlet state S1 by rotation of the 2-chlorophenyl substituent around the C(2)–C(3) bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.75 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Intermediate in Chemical Synthesis

This compound is used as an intermediate in the synthesis of other complex molecules . For example, it is used in the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone1, a renowned intermediate of Atovaquone , an antimalarial drug .

Antioxidant Research

In a study, compounds similar to this were synthesized and their in vitro antioxidant activities were investigated . It’s possible that this compound could also be used in similar antioxidant research.

Anti-inflammatory Research

The same study also investigated the anti-inflammatory activities of the synthesized compounds . This suggests a potential application of this compound in anti-inflammatory research.

Antimicrobial Research

The synthesized compounds were also investigated for their antimicrobial activities . This indicates a potential use of this compound in antimicrobial research.

Organometallic Compound Research

A novel approach was carried out to prepare a trans-CuCl2L2 complex with a ligand similar to this compound . This suggests that this compound could be used in organometallic compound research.

Drug Discovery

Given its role as an intermediate in the synthesis of Atovaquone , this compound could potentially be used in drug discovery and development processes.

properties

IUPAC Name

4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWQYJDKWBKTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166805
Record name trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS RN

736136-57-5
Record name trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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